molecular formula C8H8O4 B563719 2-(3,4-dihydroxyphenyl)acetic acid CAS No. 1189915-73-8

2-(3,4-dihydroxyphenyl)acetic acid

Cat. No.: B563719
CAS No.: 1189915-73-8
M. Wt: 173.141
InChI Key: CFFZDZCDUFSOFZ-SWDPYBNISA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 2-(3,4-dihydroxyphenyl)acetic acid involves the aerobic biotransformation of 4-hydroxyphenylacetic acid using whole cell cultures of Arthrobacter protophormiae. This method yields the product with a 52% efficiency . Another approach involves the biosynthesis using metabolic engineering techniques, where 4-hydroxyphenylacetic acid is converted to this compound using high-efficiency expression of hydroxylase enzymes .

Industrial Production Methods

Industrial production of this compound can be achieved through biotechnological processes involving genetically engineered microorganisms. These microorganisms are designed to express specific enzymes that facilitate the conversion of precursor compounds into the desired product .

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Dihydroxyphenyl)acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reactions typically occur under mild conditions, such as room temperature and neutral pH .

Major Products Formed

The major products formed from these reactions include quinones, catechols, and various substituted phenylacetic acids .

Scientific Research Applications

2-(3,4-Dihydroxyphenyl)acetic acid has numerous applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of various organic compounds.

    Biology: It serves as a biomarker for studying the metabolism of dopamine and other neurotransmitters.

    Medicine: It is used in the development of drugs targeting the dopaminergic system, particularly for treating neurological disorders.

    Industry: It is utilized in the production of antioxidants and other bioactive compounds

Mechanism of Action

The mechanism of action of 2-(3,4-dihydroxyphenyl)acetic acid involves its role as a metabolite of dopamine. It is produced through the enzymatic degradation of dopamine by monoamine oxidase (MAO) and catechol-O-methyl transferase (COMT). This compound acts as a biomarker for dopamine metabolism and is involved in various biochemical pathways related to neurotransmitter regulation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific role in the dopaminergic system and its involvement in the metabolism of dopamine. Its presence as a biomarker for dopamine metabolism makes it a valuable compound in neurological research .

Properties

IUPAC Name

2-(3,4-dihydroxyphenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O4/c9-6-2-1-5(3-7(6)10)4-8(11)12/h1-3,9-10H,4H2,(H,11,12)/i8+1,11+2,12+2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFFZDZCDUFSOFZ-SWDPYBNISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CC(=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1C[13C](=[18O])[18OH])O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

WO 2007/009590 A1 describes a process for the preparation of hydroxytyrosol via 3,4-dihydroxymandelic acid, which is hydrogenated by metal catalysts such as palladium/carbon to give 3,4-dihydroxyphenylacetic acid. Subsequently, the reduction to hydroxytyrosol takes place. According to the examples, the hydroxytyrosol obtained has purities between 67.9% and 93.8%. Apart from one example, which describes a product with a purity of 98% without stating the pure yield by recrystallization, the precursor obtained from 3,4-dihydroxymandelic acid ester, methyl 3,4-dihydroxyphenyl acetate, is described as product with purities between 51.2% and 83.5%.
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Synthesis routes and methods II

Procedure details

The preparation of the above compound can be carried out according to the information set forth in the Berichte der deutschen chemischen Gesellschaft 42: 2949, incorporated herein by reference. In the present case, the compound was prepared from the commercially available 3,4-dimethoxyphenylacetic acid. A mixture of 115 gm (587 mmol) of 3,4-dimethoxyphenylacetic acid, 1052 gm (2.35 mol) of 57% hydroiodic acid, and 14 gm of red phosphorus was agitated for 1.5 hours at 95° C. and for an additional 1.5 hours at 105° to 110° C., during which time the calculated amount (166.5 gm) of methyliodide was distilled off. After cooling of the mixture, removal of the red phosphorus by filtration, evaporation of the solution, and taking up of the residue in ether, the ether solution was treated with concentrated NaHSO3 solution and activated charcoal. After drying of the light-yellow solution with Na2SO4 and evaporation, the residue was suspended in methylene chloride, the residual water was removed by azeotropic distillation, and, after the suspension was cooled, the solid product was removed by suction filtration and dried at 50° C. An amount of 63 gm of 3,4-dihydroxyphenylacetic acid, with a melting point of 126° to 129° C., was obtained (64% of theory).
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